1-Propoxyisoquinoline-3-carboxylic acid
Overview
Description
1-Propoxyisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action:
IQ3CA primarily targets bacterial cells, specifically Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), and other plant pathogens. These bacteria cause significant losses in agricultural crops worldwide, affecting crop yield and quality .
Mode of Action:
IQ3CA interacts with bacterial cells by binding to specific molecular components. It exhibits potent antibacterial activity against Ac, inhibiting its growth. The following mechanisms contribute to its action:
- IQ3CA binds reversibly to the kringle domain of plasminogen , blocking its binding to fibrin and preventing its activation to plasmin . This reduction in fibrinolysis disrupts bacterial cell integrity and function .
Result of Action:
IQ3CA’s antibacterial effects lead to:
- Treatment with IQ3CA results in curved and sunken cell morphology, indicating cellular damage. IQ3CA damages bacterial cell membranes, compromising their function. IQ3CA inhibits bacterial motility, exopolysaccharide production, and biofilm formation .
Action Environment:
Environmental factors, such as temperature, pH, and humidity, can influence IQ3CA’s stability and efficacy. Optimal conditions should be considered during application to maximize its antibacterial effects .
: Xu, Z., Ding, H., Fu, X., et al. (2024). Antibacterial Activity and Possibly Mode of Action of Isoquinoline-3-Carboxylic Acid. Natural Product Communications, 19(2), 1–12. Read full article : IntechOpen. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Read more
Biochemical Analysis
Biochemical Properties
1-Propoxyisoquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with pyruvate dehydrogenase kinase 1 (PDHK1), an enzyme involved in the regulation of glucose metabolism. This compound inhibits PDHK1, leading to decreased phosphorylation of pyruvate dehydrogenase (PDH) and increased PDH activity. This interaction enhances the conversion of pyruvate to acetyl-CoA, promoting cellular respiration and energy production .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and glycolysis by destabilizing PDHK1. This inhibition leads to reduced glucose uptake and lactate production, thereby impairing the Warburg effect, a metabolic hallmark of cancer cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to PDHK1, it prevents the stabilization of this enzyme, leading to its degradation. This inhibition results in decreased phosphorylation of PDH, enhancing its activity and promoting the conversion of pyruvate to acetyl-CoA . Furthermore, this compound modulates the expression of genes involved in glucose metabolism and energy production, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated sustained inhibition of PDHK1 and consistent effects on cellular metabolism and energy production . These findings suggest that this compound maintains its biochemical activity over time, making it a reliable tool for research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity by inhibiting PDHK1 and reducing glycolysis in cancer cells. At higher doses, potential toxic or adverse effects have been observed, including disruptions in normal cellular metabolism and energy production . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to glucose metabolism. By inhibiting PDHK1, it enhances the activity of PDH, promoting the conversion of pyruvate to acetyl-CoA and facilitating cellular respiration. This compound also interacts with other enzymes and cofactors involved in glycolysis and the tricarboxylic acid cycle, influencing metabolic flux and metabolite levels . These interactions contribute to its overall impact on cellular energy production and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, the compound accumulates in specific compartments, such as the mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for its activity and function within the cellular environment.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with PDHK1 and other enzymes involved in energy metabolism. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The mitochondrial localization is essential for its role in modulating glucose metabolism and energy production, contributing to its overall biochemical activity.
Properties
IUPAC Name |
1-propoxyisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-7-17-12-10-6-4-3-5-9(10)8-11(14-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKSLPJSWHEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.